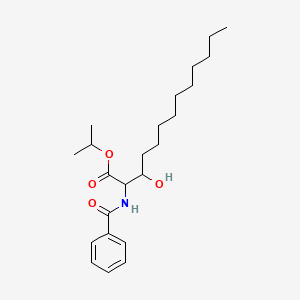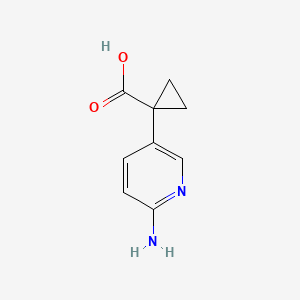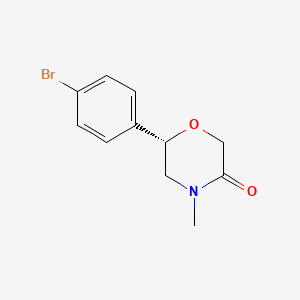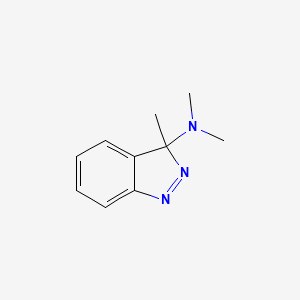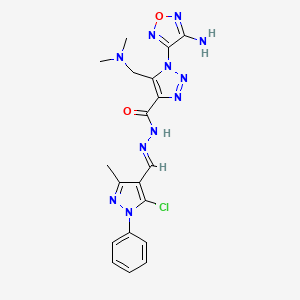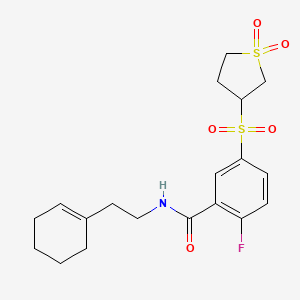![molecular formula C21H13FN4 B12631053 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazoloisoquinoline core, substituted with a 4-fluorophenyl group and a 3-pyridinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of specific biological pathways.
Industry: Utilized in the development of novel materials and as a photoinitiator in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazolo[4,3-g]isoquinoline
- 1H-Pyrazolo[4,3-g]quinoline
- 1H-Pyrazolo[3,4-b]quinoline
Uniqueness
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential for various applications. Its structural features allow for versatile modifications, making it a valuable scaffold for drug development and other research endeavors .
Propiedades
Fórmula molecular |
C21H13FN4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-pyridin-3-ylpyrazolo[3,4-f]isoquinoline |
InChI |
InChI=1S/C21H13FN4/c22-16-3-5-17(6-4-16)26-21-15(12-25-26)10-19(14-2-1-8-23-11-14)20-13-24-9-7-18(20)21/h1-13H |
Clave InChI |
FJDTVKBADLEXTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
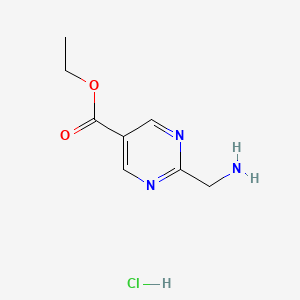

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
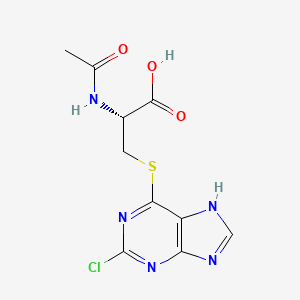
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)

